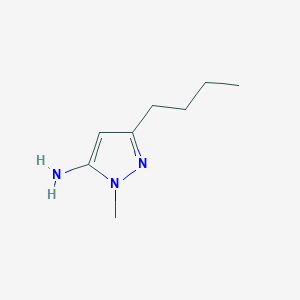

3-Butyl-1-methyl-1H-pyrazol-5-amine

Description

3-Butyl-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a methyl group at the N1 position and a butyl chain at the C3 position of the pyrazole ring. Its molecular formula is C₈H₁₅N₃, with a molecular weight of 153.23 g/mol. Pyrazol-5-amine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes and receptors .

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

5-butyl-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C8H15N3/c1-3-4-5-7-6-8(9)11(2)10-7/h6H,3-5,9H2,1-2H3 |

InChI Key |

IKVSYFLSDPAAKG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NN(C(=C1)N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Properties

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | 1-methyl, 3-butyl | C₈H₁₅N₃ | 153.23 | Linear alkyl chain enhances lipophilicity |

| 3-Ethyl-1-methyl-1H-pyrazol-5-amine | 1-methyl, 3-ethyl | C₆H₁₁N₃ | 125.17 | Shorter chain reduces hydrophobicity |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 1-phenyl, 3-methyl | C₁₀H₁₁N₃ | 173.21 | Aromatic phenyl enhances rigidity |

| 3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine | 1-(2,4-dichlorophenyl), 3-tert-butyl | C₁₃H₁₅Cl₂N₃ | 308.19 | Bulky substituents increase steric hindrance |

| 3-tert-Butyl-1-(3,4-Dimethylphenyl)-1H-pyrazol-5-amine | 1-(3,4-dimethylphenyl), 3-tert-butyl | C₁₅H₂₁N₃ | 243.35 | Extended aromatic system improves π-π interactions |

Key Observations :

- Aromatic vs. Aliphatic Substituents : Phenyl or dichlorophenyl groups () introduce aromaticity and electronic effects, favoring interactions with hydrophobic pockets in proteins.

- Steric Effects : Bulky tert-butyl or dichlorophenyl groups () may hinder molecular rotation or binding to sterically constrained targets.

Key Observations :

- The target compound’s synthesis likely follows alkylation strategies similar to those for 3-ethyl-1-methyl derivatives ().

- Substituents like dichlorophenyl or methoxybenzyl require specialized coupling reactions (e.g., Ullmann or Schiff base formation) to achieve regioselectivity .

Pharmacological and Physicochemical Properties

Table 3: Functional Comparisons

Key Observations :

- The butyl chain in the target compound balances moderate lipophilicity (LogP ~2.5) with aqueous solubility, making it suitable for in vitro assays.

- Halogenated or methoxy-substituted analogs () exhibit higher LogP values, favoring lipid-rich environments but requiring solubilizing agents like DMSO.

- Aryl-substituted derivatives (e.g., phenyl, dichlorophenyl) are often prioritized in drug discovery for their target affinity and metabolic stability .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.